

Chromatographic Separation of Ziprasidone and Its Impurities: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Oxo ziprasidone

Cat. No.: B569114

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Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.^{[1][2]} The manufacturing process and storage of ziprasidone can lead to the formation of various impurities, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.^[3] This document provides detailed application notes and protocols for the chromatographic separation of ziprasidone from its known impurities using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), methodologies crucial for quality control in pharmaceutical development and manufacturing.

Application Note 1: Validated HPLC Method for Ziprasidone and Its Impurities

This section details a robust, validated HPLC method for the simultaneous determination of ziprasidone and five of its major impurities. This method is suitable for both raw materials and finished dosage forms.^{[4][5]}

Experimental Protocol

1. Chromatographic System:

- A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

- Column: Waters Spherisorb ODS1 (5.0 μ m, 250 x 4.6 mm)[4]
- Mobile Phase A: Buffer-acetonitrile (80:20, v/v). The buffer is a 0.05 M potassium dihydrogen phosphate (KH₂PO₄) solution containing 10 mL/L of triethylamine, with the pH adjusted to 2.5 using orthophosphoric acid.[4]
- Mobile Phase B: Buffer-acetonitrile (10:90, v/v), using the same buffer as in Mobile Phase A. [4]
- Gradient Program: A gradient elution is employed. (Note: Specific gradient details are often proprietary but a typical gradient would involve increasing the percentage of Mobile Phase B over time to elute the more non-polar impurities).
- Flow Rate: 1.5 mL/min[4]
- Column Temperature: 25 °C[4]
- Detection Wavelength: 250 nm[4][5]
- Injection Volume: Typically 10-20 μ L.

3. Standard and Sample Preparation:

- Diluent: A mixture of methanol, water, and hydrochloric acid (20:5:0.01) can be used as a diluent.[6]
- Standard Solution: Prepare a stock solution of ziprasidone reference standard. Prepare working solutions by diluting the stock solution to the desired concentration range (e.g., 70 to 130 μ g/mL for the main compound).[5]
- Impurity Stock Solutions: Prepare individual stock solutions for each impurity. Create a mixed impurity standard solution by diluting the individual stocks.
- Sample Solution: Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.2 μ m or 0.45 μ m syringe filter before injection.[6]

Data Presentation

The performance of the HPLC method is summarized in the table below. Retention times (RT) and Limit of Detection (LOD)/Limit of Quantification (LOQ) are key indicators of the method's effectiveness.

Compound	Retention Time (min) (Approx.)	LOD (µg/mL)	LOQ (µg/mL)
Impurity II	5.5	< 0.00002	< 0.00006
Impurity I	7.0	0.06	0.18
Impurity III	8.5	0.08	0.24
Ziprasidone	11.0	0.03	0.09
Impurity IV	14.0	0.07	0.21
Impurity V	20.0	0.04	0.12

Table 1: Summary of chromatographic data for the HPLC separation of ziprasidone and its impurities. Data synthesized from multiple sources indicating typical performance.[5][7]

Workflow Diagram



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Caption: Workflow for the HPLC analysis of Ziprasidone and its impurities.

Application Note 2: Rapid UPLC Method for Ziprasidone and Its Impurities

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including shorter run times, improved resolution, and reduced solvent consumption.[6][8] This method is ideal for high-throughput screening and quality control environments.

Experimental Protocol

1. Chromatographic System:

- A UPLC system (e.g., Waters ACQUITY UPLC) with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

- Column: ACQUITY UPLC BEH Shield RP18 (1.7 μ m, 2.1 x 100 mm)[9][10]
- Mobile Phase A: 10 mM Ammonium Acetate buffer (pH adjusted to 6.7)[11]
- Mobile Phase B: Acetonitrile[11]
- Gradient Program: A rapid gradient is used to achieve separation in a short time. For example, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B.
- Flow Rate: 0.3 mL/min[9][10]
- Column Temperature: 27 °C[9][10]
- Detection Wavelength: 230 nm[9][10]
- Run Time: Approximately 8 minutes[9][10]
- Injection Volume: 1.0 μ L[10]

3. Standard and Sample Preparation:

- Diluent: Acetonitrile and water (50:50, v/v) is a suitable diluent.

- Standard and Sample Preparation: Follow the same general procedure as described for the HPLC method, adjusting concentrations as needed for the sensitivity of the UPLC system. Ensure final solutions are filtered through a 0.2 μ m filter.

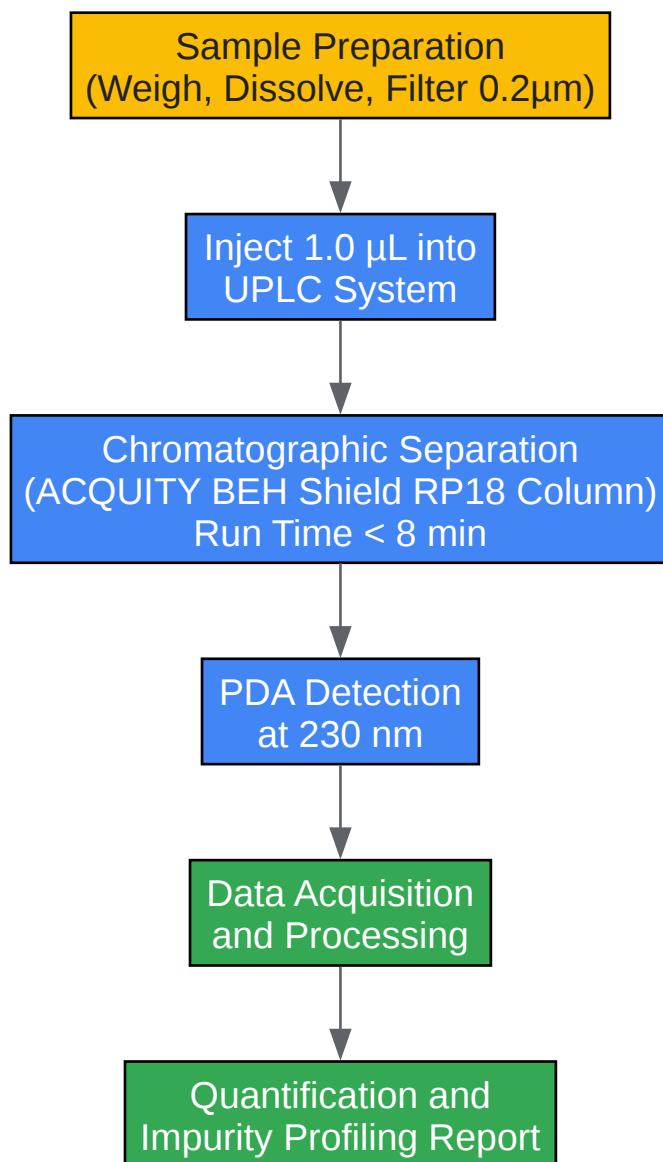
Data Presentation

The UPLC method provides excellent resolution and sensitivity within a significantly shorter analysis time.

Compound	Retention Time (min) (Approx.)	Resolution (Rs)
Impurity 1	1.5	> 2.0
Impurity 2	2.8	> 2.0
Ziprasidone	4.5	> 2.0
Impurity 3	5.2	> 2.0
Impurity 4	6.1	> 2.0
Impurity 5	7.5	> 2.0

Table 2: Representative UPLC performance data. The resolution between all adjacent peaks is greater than 2.0, indicating excellent separation.[\[9\]](#)

Workflow Diagram



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Caption: High-throughput UPLC workflow for Ziprasidone impurity analysis.

Application Note 3: UHPLC-MS/MS for High-Sensitivity Analysis

For the most demanding applications, such as identifying unknown impurities or quantifying them at trace levels, a UHPLC-Tandem Mass Spectrometry (MS/MS) method provides unparalleled selectivity and sensitivity.[\[12\]](#)

Experimental Protocol

1. Chromatographic System:

- A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. UHPLC Conditions:

- Column: Acquity UPLC BEH C18 (1.7 μ m, 2.1 x 50 mm)[7][12]
- Mobile Phase A: 10 mM Ammonium formate with formic acid (pH 4.7)[12]
- Mobile Phase B: Acetonitrile[12]
- Flow Rate: 0.3 mL/min[12]
- Column Temperature: 30 °C[7][12]
- Run Time: ~7 minutes[7][12]

3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization, Positive (ESI+)
- Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of known impurities and a full scan mode for the detection of unknown impurities.
- MRM Transitions: Specific precursor-to-product ion transitions must be optimized for ziprasidone and each impurity.

Workflow Diagram



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Caption: Workflow for sensitive UHPLC-MS/MS analysis of Ziprasidone.

Common Ziprasidone Impurities

Several process-related and degradation impurities of ziprasidone have been identified. Effective chromatographic methods must be able to separate the active pharmaceutical ingredient (API) from these compounds.

Impurity Name/Type	Molecular Formula	Molecular Weight (g/mol)	Notes
Ziprasidone EP Impurity A	C10H11N3S	205.28	Process impurity (precursor) [2]
Ziprasidone Related Compound B	C21H19ClN4O2S	426.92	Oxidation product [3]
Ziprasidone N-Oxide	C21H21ClN4O2S	428.94	Oxidation product [13]
Ziprasidone Dimer	C42H40Cl2N8O3S2	839.86	Dimerization product [3][12]
Ziprasidone Deschloro Impurity	C21H22N4OS	378.49	Lacks the chlorine atom [13]
6-Chloro-5-(2-(piperazin-1-yl)ethyl)indolin-2-one	C14H18ClN3O	279.77	Process impurity (precursor) [13]

Table 3: List of common impurities associated with Ziprasidone.[\[2\]](#)[\[3\]](#)[\[12\]](#)[\[13\]](#)

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